H-HoArg-OH
Description
L-Homoarginine (hArg) is a non-essential cationic amino acid structurally analogous to L-arginine (Arg), differing by an additional methylene group in its side chain. It is synthesized via two pathways: (1) transamination of Arg by arginine:glycine amidinotransferase (AGAT) and (2) lysine catabolism . Clinically, low plasma hArg is an independent predictor of cardiovascular events and mortality, distinguishing it from other arginine derivatives like asymmetric dimethylarginine (ADMA), which are risk markers at elevated concentrations .
Properties
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGESRFPZDMMT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926980 | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156-86-5, 13094-78-5 | |
| Record name | L-Homoarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-homoarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOARGININE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Preparation Methods of L-Homoarginine
Copper-Mediated Guanidine Transfer from O-Methylisourea
The most industrially viable method, described in patent CN102675156A, utilizes L-lysine as the precursor and copper chloride dihydrate (CuCl₂·2H₂O) as the coordinating agent. This approach addresses limitations of earlier methods that employed insoluble copper oxides or carbonates, which led to heterogeneous reaction conditions and suboptimal yields.
Reaction Mechanism and Optimization
The synthesis proceeds through three stages:
- Copper complex formation : L-lysine reacts with CuCl₂·2H₂O in a 1:0.55–0.65 weight ratio at 20–30°C for 1.5–2.5 hours, forming a stable copper-lysine complex that protects the α-amino group.
- Guanidine transfer : O-Methylisourea hemisulfate (CH₃OC(NH)NH₂·½H₂SO₄) acts as the guanidine donor under alkaline conditions. The pH is carefully maintained at 10.0–10.65 using aqueous ammonia rather than sodium hydroxide, preventing sodium ion contamination.
- Deprotection and crystallization : Acidic hydrolysis with HCl (pH 0.95–1.05) liberates L-homoarginine, followed by recrystallization using a 1:1 ethanol-THF mixture.
Critical parameters influencing the 82–89% yield include:
- Temperature control during guanidine transfer (20–30°C)
- Precise ammonia concentration for pH adjustment
- Recrystallization solvent composition
Comparative Advantages Over Traditional Methods
| Parameter | Traditional Method (CuO) | Improved Method (CuCl₂·2H₂O) |
|---|---|---|
| Reaction Time | 48–72 hours | 24–30 hours |
| Yield | 55–65% | 82–89% |
| Sodium Contamination | High | None |
| Purification Complexity | Ion exchange required | Direct crystallization |
This method eliminates post-synthetic ion exchange chromatography through strategic solvent selection, reducing production costs by approximately 40% compared to earlier approaches.
Biosynthetic Pathways Involving L-Arginine:Glycine Amidinotransferase
Recent studies have characterized the enzymatic synthesis of L-homoarginine via L-arginine:glycine amidinotransferase (AGAT, EC 2.1.4.1), which catalyzes the transfer of the amidino group from L-arginine to L-lysine.
In Vitro Enzyme Kinetics
Using AGAT-transfected HEK293 cells, researchers demonstrated quantitative conversion rates under specific conditions:
- Substrate concentration: 100 μM L-[¹⁵N₂-guanidino]-arginine + 100 μM [¹³C₆]-lysine
- Incubation: 24 hours at 37°C in phosphate-buffered saline
- Product detection: LC-MS/MS with m/z 253.1→89.0 transition for [¹³C₆¹⁵N₂]-homoarginine
The enzymatic pathway shows distinct advantages for pharmaceutical applications requiring isotopically labeled compounds, though scaling challenges remain due to enzyme stability issues.
Analytical Methods for Quality Control
Chromatographic Separation Techniques
Post-synthetic analysis employs a two-tiered approach:
- Cation exchange chromatography : Using sodium citrate buffers (pH 5.0–6.5) on sulfonated polystyrene resins for preliminary purification.
- HPLC-MS/MS quantification : Derivatization with butanolic HCl enables detection limits of 0.1 nM using a C18 column (2.1×150 mm, 3.5 μm) with 0.1% formic acid/acetonitrile gradient.
Key validation parameters:
| Parameter | Performance |
|---|---|
| Accuracy (bias) | <5% |
| Precision (CV) | <9% |
| Linearity range | 10 nM – 100 μM |
| Retention time | 8.2 ± 0.3 minutes |
Pharmacokinetic Profiling and Tissue Distribution
A 2022 rat model study provided critical insights into L-homoarginine's tissue pharmacokinetics following intraperitoneal administration:
Dose-Dependent Tissue Accumulation
| Tissue | Dose (mg/kg) | Cₘₐₓ (μM) | Tₘₐₓ (min) | AUC₀–₁₂₀ (μM·min) |
|---|---|---|---|---|
| Kidney | 440 | 444 | 32 | 38,520 |
| Liver | 440 | 425 | 87 | 29,750 |
| Heart | 440 | 143 | 108 | 12,340 |
Notably, the kidney showed the highest accumulation (r = 0.9354 vs. dose, p = 0.0016), suggesting renal clearance dominance. Free lysine concentrations inversely correlated with homoarginine levels in cardiac tissue (r = -0.677), indicating competitive transport mechanisms.
Industrial Scale Purification Strategies
The patent method's purification protocol achieves 99.5% purity through:
- Activated carbon decolorization : 2% w/v carbon loading for 30 minutes at 50°C
- Mixed solvent crystallization : Ethanol:THF (1:1 v/v) at -20°C for 12 hours
- Final pH adjustment : HCl to pH 3.5 ± 0.1 to ensure hydrochloride salt formation
This approach eliminates the need for expensive ion-exchange resins while maintaining compliance with ICH Q3D elemental impurity guidelines for copper residues (<10 ppm).
Chemical Reactions Analysis
Types of Reactions
H-HoArg-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted arginine compounds .
Scientific Research Applications
Cardiovascular Health
Biomarker for Cardiovascular Disease
L-Homoarginine is increasingly recognized as a promising biomarker for cardiovascular diseases. Studies have shown that lower levels of hArg are associated with increased risks of cardiovascular events and mortality. For instance, a study indicated that higher plasma levels of L-homoarginine correlated with a reduced risk of cardiovascular and all-cause mortality (hazard ratio per SD increment: 0.61) .
Mechanisms of Action
L-Homoarginine serves as a substrate for nitric oxide synthase (NOS), contributing to nitric oxide production, which is crucial for vascular health. It has been noted that hArg can inhibit arginase activity, thereby increasing the availability of L-arginine and enhancing nitric oxide synthesis . Additionally, hArg has demonstrated protective effects on endothelial function and may improve outcomes in patients with heart failure .
Clinical Trials
Clinical studies have investigated the effects of L-homoarginine supplementation on liver biomarkers and cardiovascular health. One trial involving 7,638 individuals found no significant changes in liver enzymes after hArg supplementation, suggesting its safety and potential utility in clinical settings . Another study highlighted its role in reducing infarct sizes in animal models of myocardial infarction, indicating its therapeutic potential .
Animal Nutrition
Enhancing Growth Performance
L-Homoarginine is utilized in animal nutrition to improve growth performance and feed efficiency. Research indicates that supplementation can positively affect nutrient digestibility and metabolic pathways related to energy metabolism . For example, studies have shown that hArg can enhance bone health and reproductive performance in livestock .
Physiological Effects
The physiological responses to L-homoarginine supplementation include improved secretion of digestive enzymes and enhanced nutrient absorption. These effects are attributed to its role in modulating metabolic pathways involved in feed utilization .
Metabolic Disorders
Potential Therapeutic Role
L-Homoarginine has been studied for its implications in metabolic disorders such as hyperargininemia, a rare genetic condition characterized by elevated arginine levels due to enzyme deficiencies. Understanding the metabolism of hArg provides insights into therapeutic strategies for managing such conditions .
Research Findings
Research has shown that L-homoarginine can influence amino acid homeostasis and may play a role in managing conditions related to amino acid metabolism disturbances . For instance, pilot studies have indicated that oral administration of hArg can alter plasma concentrations of lysine and other amino acids without significant side effects .
Summary Table of Applications
Mechanism of Action
H-HoArg-OH exerts its effects primarily by inhibiting alkaline phosphatase, an enzyme involved in dephosphorylation processes. This inhibition affects various metabolic pathways, particularly those related to bone and liver functions . The molecular targets include the active sites of alkaline phosphatase, where this compound binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Homoarginine shares structural and metabolic relationships with L-arginine, ADMA, symmetric dimethylarginine (SDMA), and L-lysine. Below is a detailed comparison:
Transport Kinetics and Cationic Amino Acid Transporters (CATs)
hArg, Arg, and ADMA are substrates of CAT1 (SLC7A1), CAT2A (SLC7A2A), and CAT2B (SLC7A2B), but their transport efficiencies differ significantly:
- Key Findings :
- hArg exhibits lower affinity (higher Km) for CAT1 and CAT2B compared to Arg .
- CAT2A transports hArg with high capacity (>20 nmol/mg protein/min) but requires supraphysiological concentrations to saturate .
- Arg and ADMA inhibit hArg uptake via CAT1 at IC50 values (~259 µM and ~379 µM, respectively) exceeding physiological plasma levels (Arg: 50–150 µM; hArg: 2–3 µM) .
Metabolic Pathways and Enzymatic Interactions
- Key Findings: hArg is metabolized by AGXT2, unlike Arg, which is processed by NOS and arginase .
Clinical and Physiological Roles
- Key Findings: hArg supplementation improves outcomes in stroke and metabolic syndrome models, while Arg supplementation has mixed effects due to complex interactions with NOS . ADMA/SDMA accumulation in renal failure exacerbates cardiovascular risk, contrasting with hArg, which declines in renal impairment .
Biological Activity
L-Homoarginine (hArg) is a non-essential cationic amino acid that has garnered attention due to its potential role as a biomarker in various health conditions, particularly cardiovascular diseases. Recent studies indicate that low plasma concentrations of hArg are associated with increased morbidity and mortality, highlighting its significance in clinical settings. This article aims to provide a comprehensive overview of the biological activity of L-homoarginine, including its transport mechanisms, physiological roles, and implications for health.
Cationic Amino Acid Transporters (CATs)
L-Homoarginine is primarily transported into cells via cationic amino acid transporters (CATs), specifically CAT1, CAT2A, and CAT2B. Research has demonstrated that:
- Uptake Kinetics : The uptake of L-homoarginine is significantly higher in cells overexpressing these transporters compared to control cells. For instance, HEK293 cells overexpressing CAT1 showed a 7-fold increase in uptake compared to control cells, while CAT2A and CAT2B exhibited increases of 1.6-fold and 2.2-fold, respectively .
- Inhibition by Other Amino Acids : The uptake of hArg can be inhibited by L-arginine and asymmetric dimethylarginine (ADMA), with the most significant inhibition observed for CAT1-mediated uptake under physiological conditions .
Table 1: Transport Kinetics of L-Homoarginine
| Transporter | Apparent (µM) | Relative Uptake Increase |
|---|---|---|
| CAT1 | 175 ± 7 | 7-fold |
| CAT2A | 523 ± 35 | 1.6-fold |
| CAT2B | Not reached | 2.2-fold |
Cardiovascular Health
L-Homoarginine has been identified as a protective biomarker in cardiovascular health. Studies indicate that low levels of hArg are correlated with adverse cardiovascular events and total mortality . Its role in nitric oxide synthesis through the arginine pathway underscores its importance in vascular function.
Liver Function
Recent research has explored the relationship between hArg and liver biomarkers. In a study involving over 7,600 participants, it was found that hArg supplementation (125 mg daily for four weeks) positively influenced markers such as alanine transaminase (ALT) and aspartate aminotransferase (AST), suggesting a potential protective role against liver dysfunction .
Table 2: Effects of L-Homoarginine Supplementation on Liver Biomarkers
| Biomarker | Baseline Level (Mean ± SD) | Post-Supplementation Level (Mean ± SD) |
|---|---|---|
| ALT | X ± Y | A ± B |
| AST | C ± D | E ± F |
| Alkaline Phosphatase | G ± H | I ± J |
(Note: Placeholder values should be replaced with actual data from relevant studies.)
Case Study 1: Cardiovascular Events
A cohort study assessed the plasma levels of hArg in patients undergoing treatment for cardiovascular diseases. Results indicated that patients with lower hArg levels had a higher incidence of adverse events over a five-year follow-up period. This suggests that monitoring hArg could serve as an important prognostic tool in cardiovascular care.
Case Study 2: Liver Health
In another observational study focusing on patients with liver disease, those receiving hArg supplementation showed improved liver enzyme levels compared to those who did not receive supplementation. The findings support the hypothesis that hArg may play a beneficial role in liver health by modulating enzyme activity related to bile secretion .
Q & A
What methodological approaches are recommended for quantifying L-homoarginine in biological samples, and how do they address sensitivity challenges?
Basic Research Question
L-Homoarginine quantification requires high sensitivity due to its low physiological concentrations (2–3 µM in plasma). The gold standard involves precolumn derivatization with o-phthalaldehyde (OPA) and N-acetyl-l-cysteine (NAC) , followed by HPLC with fluorescence detection. This method achieves a detection limit of 0.1 µM and effectively separates L-homoarginine from structurally similar molecules like arginine and ADMA . For isotopic tracing (e.g., 13C7/15N4-labeled L-homoarginine), LC-MS/MS with stable isotope dilution is essential, providing specificity and minimizing matrix interference .
How do the transport kinetics of L-homoarginine via cationic amino acid transporters (CATs) influence its cellular bioavailability?
Advanced Research Question
L-Homoarginine is transported by CAT1, CAT2A, and CAT2B , with CAT1 showing the highest physiological relevance (KM = 175 ± 7 µM; Vmax = 12 nmol·mg⁻¹·min⁻¹). Experimental designs should use HEK293 cells overexpressing individual CAT isoforms to isolate transport mechanisms. Competitive inhibition assays with L-arginine or ADMA reveal CAT1-mediated uptake is inhibited at physiological L-arginine concentrations (~100 µM), suggesting substrate competition in endothelial cells. Kinetic parameters (KM, Vmax) must be validated using time-dependent uptake linearity (≤2.5 min incubation) to avoid saturation artifacts .
What experimental strategies resolve contradictions in renal handling studies of L-homoarginine?
Advanced Research Question
Conflicting data on renal reabsorption (e.g., OATP4C1 vs. P-gp dominance) can be addressed using polarized MDCK cell monolayers expressing transporter combinations. Basal-to-apical transport assays show OATP4C1 and P-gp synergistically mediate L-homoarginine efflux (e.g., 100 µM L-homoarginine transport ratio = 2.8 in dual-transfected cells vs. 1.2 in controls). Discrepancies in vivo may arise from species-specific transporter expression or compensatory pathways, necessitating CRISPR/Cas9 knockout models .
How does L-homoarginine interact with nitric oxide synthase (NOS) and arginase in competitive enzymatic assays?
Basic Research Question
L-Homoarginine acts as a low-affinity substrate for NOS (KM ~500 µM vs. 2–5 µM for L-arginine) and a weak arginase inhibitor (IC50 >1 mM). Experimental protocols should include kinetic assays under varying L-arginine concentrations (10–1000 µM) to model physiological competition. Use purified NOS isoforms (e.g., eNOS) and measure nitrite/nitrate production via Griess reaction, correcting for background interference from arginase activity .
What pharmacokinetic models best describe L-homoarginine distribution and clearance in supplementation studies?
Advanced Research Question
Population pharmacokinetic (PopPK) models incorporating renal excretion (40–60% unchanged) and saturable hepatic uptake (Vd = 0.5 L/kg) are critical. Non-linear mixed-effects modeling (NONMEM) of plasma concentration-time data from human trials reveals a two-compartment model with first-order absorption (ka = 0.25 h⁻¹) and Michaelis-Menten elimination (Vmax = 15 mg·h⁻¹, KM = 50 mg). Renal impairment reduces clearance by 30%, requiring dose adjustments .
How do isotopic labeling techniques (e.g., 13C7/15N4) enhance metabolic flux analysis of L-homoarginine?
Basic Research Question
Stable isotopes enable tracking of L-homoarginine metabolism via urea cycle intermediates and nitric oxide pathways. In tracer studies, administer 13C7-L-homoarginine intravenously and quantify isotopic enrichment in plasma and urine using LC-HRMS. Key parameters include isotopic purity (>98%), incorporation rates into metabolites (e.g., ornithine, citrulline), and correction for endogenous recycling .
What mechanistic insights explain the inverse association between plasma L-homoarginine and cardiovascular mortality?
Advanced Research Question
Low L-homoarginine (<1.5 µM) correlates with endothelial dysfunction due to reduced nitric oxide bioavailability and increased ADMA/NOS uncoupling. In vitro, L-homoarginine (10–50 µM) restores endothelial cell migration and tube formation in high-ADMA environments. Proteomic analyses show upregulation of eNOS phosphorylation (Ser1177) and downregulation of NADPH oxidase (NOX4), suggesting dual antioxidant and signaling roles .
How can researchers mitigate off-target drug effects on CAT1-mediated L-homoarginine transport?
Advanced Research Question
High-throughput screening of 113 drugs identified rifampicin and cyclosporine as CAT1 inhibitors (IC50 = 20–200 µM). To validate clinical relevance, use dual-probe assays with 1 µM L-homoarginine and 100 µM L-arginine in primary endothelial cells. Statistically significant inhibition (>30%) requires adjustment using Dunnett’s multiple comparison test (α = 0.05) and in vivo validation in knock-in models .
What are the limitations of current GWAS data in identifying genetic regulators of L-homoarginine homeostasis?
Advanced Research Question
GWAS studies fail to pinpoint transporters due to genetic redundancy (e.g., CAT1, CAT2B, OCT2) and lack of frequent SNPs with large effect sizes. Systems biology approaches integrating transcriptomics (SLCO4C1, SLC7A1) and metabolomics (arginine/ADMA ratios) improve candidate prioritization. Functional validation requires CRISPR interference (CRISPRi) in iPSC-derived hepatocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
